5-(3-Aminopropyl)picolinonitrile
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Overview
Description
5-(3-Aminopropyl)picolinonitrile is an organic compound with the molecular formula C9H11N3 It is a derivative of picolinonitrile, featuring an aminopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of picolinonitrile with 3-aminopropylamine under specific conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-(3-Aminopropyl)picolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)picolinonitrile involves its interaction with specific molecular targets. The aminopropyl group allows the compound to bind to enzymes or receptors, potentially inhibiting or activating their functions. The nitrile group can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(3-hydroxypropyl)picolinonitrile
- 5-(3-Hydroxypropyl)picolinonitrile
- 3-Amino-5-(3-methylpropyl)picolinonitrile
Uniqueness
5-(3-Aminopropyl)picolinonitrile is unique due to its specific aminopropyl substitution, which imparts distinct chemical and biological properties. This substitution allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-(3-aminopropyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c10-5-1-2-8-3-4-9(6-11)12-7-8/h3-4,7H,1-2,5,10H2 |
InChI Key |
UDMDEUIGVXJDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCCN)C#N |
Origin of Product |
United States |
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